molecular formula C17H18F3N3O B13412232 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide CAS No. 73623-27-5

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide

Cat. No.: B13412232
CAS No.: 73623-27-5
M. Wt: 337.34 g/mol
InChI Key: YDERJTDGBHAYKI-UHFFFAOYSA-N
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Description

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a trifluoromethyl group, a pyridyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide typically involves the following steps:

    Formation of the alpha-Methyl-m-trifluoromethylphenethylamine: This can be achieved through a Friedel-Crafts alkylation reaction, where a trifluoromethylbenzene derivative is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Coupling with 2-Pyridylacetic Acid: The alpha-Methyl-m-trifluoromethylphenethylamine is then coupled with 2-pyridylacetic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl or phenethylamine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(alpha-Methylphenethylamino)-N-(2-pyridyl)acetamide: Lacks the trifluoromethyl group.

    2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)propionamide: Has a propionamide instead of an acetamide moiety.

Uniqueness

The presence of the trifluoromethyl group in 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity.

Properties

CAS No.

73623-27-5

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

N-pyridin-2-yl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide

InChI

InChI=1S/C17H18F3N3O/c1-12(9-13-5-4-6-14(10-13)17(18,19)20)22-11-16(24)23-15-7-2-3-8-21-15/h2-8,10,12,22H,9,11H2,1H3,(H,21,23,24)

InChI Key

YDERJTDGBHAYKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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